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Compound of Interest

Compound Name: 2-Methoxy-4-methylquinoline

CAS No.: 15113-00-5

Cat. No.: B083902 Get Quote

2-Methoxy-4-methylquinoline, identified by CAS number 15113-00-5, is a heterocyclic

aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged

structure" in medicinal chemistry, forming the core of numerous natural products and synthetic

drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive

technical overview of 2-Methoxy-4-methylquinoline, designed for researchers and

professionals in organic synthesis and drug development. We will delve into its synthesis from

foundational precursors, explore its physicochemical and spectroscopic properties, analyze its

reactivity as a synthetic intermediate, and discuss its potential applications as a building block

for more complex, high-value molecules. The narrative emphasizes the causality behind

synthetic choices and provides validated, step-by-step protocols for its preparation and

derivatization.

Section 2: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a molecule is paramount for its effective use in

research and development. While extensive experimental data for this specific compound is not

broadly published, its characteristics can be reliably predicted based on its structure and data

from closely related analogues.

Compound Identifiers & Computed Properties
The following table summarizes key identifiers and computed physical properties for 2-
Methoxy-4-methylquinoline.
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Property Value Source

IUPAC Name 2-methoxy-4-methylquinoline PubChem[3]

CAS Number 15113-00-5 PubChem[3]

Molecular Formula C₁₁H₁₁NO PubChem[3]

Molecular Weight 173.21 g/mol PubChem[3]

Canonical SMILES
CC1=CC(=NC2=CC=CC=C12)

OC
PubChem[3]

InChI Key
QILUVAHCFWCERZ-

UHFFFAOYSA-N
PubChem[3]

Appearance
Likely a solid or high-boiling

liquid
Inferred

Predicted Spectroscopic Characteristics
Full characterization is essential for confirming the identity and purity of a synthesized

compound. Based on its molecular structure, the following spectral data can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals corresponding to the aromatic protons on the quinoline ring system (typically in the δ

7.0-8.5 ppm range), a sharp singlet for the C4-methyl protons (around δ 2.5 ppm), and

another sharp singlet for the C2-methoxy protons (around δ 4.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 11 unique

carbon signals. Aromatic carbons will appear in the δ 110-160 ppm region, with the C2

carbon attached to the methoxy group being significantly deshielded. The methyl and

methoxy carbons will show characteristic signals in the aliphatic region of the spectrum.

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H

stretching from the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N

stretching vibrations characteristic of the quinoline ring (~1500-1650 cm⁻¹), and a prominent

C-O stretching band for the methoxy ether group (~1050-1250 cm⁻¹).[1][4]
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MS (Mass Spectrometry): The mass spectrum should exhibit a clear molecular ion peak (M⁺)

at m/z = 173.21, corresponding to the compound's molecular weight. Fragmentation patterns

would be characteristic of stable heteroaromatic systems.[1]

Section 3: Synthesis & Mechanistic Insights
The most logical and field-proven approach to synthesizing 2-Methoxy-4-methylquinoline
involves a robust two-stage process. This strategy begins with the construction of the core

quinolinone ring system, followed by a targeted O-methylation. This method offers high yields

and allows for modularity, as the intermediate can be used to create other derivatives.

Step 1: Conrad-Limpach Synthesis

Step 2: O-Alkylation Pathway
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4-Methylquinolin-2-ol
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Fig. 1: Two-stage synthesis workflow for 2-Methoxy-4-methylquinoline.

Stage 1: Synthesis of the 4-Methylquinolin-2-ol
Intermediate
The foundational step is the creation of 4-methylquinolin-2-ol (CAS: 607-66-9), the keto-

tautomer of 4-methyl-2-hydroxyquinoline. The Conrad-Limpach synthesis is the classical and

highly effective method for this transformation.

Causality & Mechanistic Insight: The Conrad-Limpach reaction involves the initial

condensation of an aniline with a β-ketoester (ethyl acetoacetate) to form an enamine

intermediate. The critical step is the subsequent thermal cyclization. This process requires

significant energy input (typically temperatures >250 °C) because it involves an

intramolecular electrophilic attack on the aromatic ring, which temporarily disrupts its

aromaticity to form a hemiketal intermediate.[5][6] The use of a high-boiling, inert solvent like

Dowtherm A or mineral oil is crucial to achieve the necessary temperature for the reaction to

proceed efficiently.[6]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Methylquinolin-2-ol

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of aniline and

ethyl acetoacetate. A slight excess (1.1 equivalents) of ethyl acetoacetate can be used.

Enamine Formation: Add a catalytic amount of a strong acid (e.g., a few drops of

concentrated HCl or H₂SO₄) to the mixture. Stir at room temperature for 1-2 hours. Monitor

the formation of the enamine intermediate, ethyl 3-anilinobut-2-enoate, via Thin Layer

Chromatography (TLC).

Solvent Removal: Once enamine formation is complete, remove any volatile components

(like ethanol byproduct) under reduced pressure.

Thermal Cyclization: Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) to the

crude enamine. Heat the mixture to approximately 250-260 °C with vigorous stirring under

an inert atmosphere (e.g., Nitrogen).

Reaction Monitoring & Work-up: Maintain the temperature for 30-60 minutes. The product

will often precipitate out of the hot solvent. Allow the mixture to cool to below 100 °C.
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Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or toluene to

further precipitate the product and reduce the viscosity of the reaction medium.

Purification: Collect the solid product by filtration, wash thoroughly with the non-polar

solvent to remove the high-boiling reaction solvent, and dry. The crude 4-methylquinolin-2-

ol can be further purified by recrystallization from ethanol or acetic acid to yield a white to

off-white solid.[7][8]

Stage 2: O-Methylation to Yield 2-Methoxy-4-
methylquinoline
With the quinolinone core constructed, the final step is the methylation of the oxygen atom. A

highly reliable method involves converting the hydroxyl group (in its keto form) to a better

leaving group (chloride) and then performing a nucleophilic substitution with a methoxide

source.

Causality & Mechanistic Insight: The C2 position of the quinolin-2-one is part of an amide-like

system, making the oxygen less nucleophilic and direct O-alkylation sometimes challenging

or unselective. Converting the C2-carbonyl to a C2-chloro group using a strong chlorinating

agent like phosphorus oxychloride (POCl₃) transforms it into an excellent electrophilic site.

The subsequent reaction with sodium methoxide (NaOMe) proceeds via a classic SₙAr

(Nucleophilic Aromatic Substitution) mechanism. The strong nucleophile (MeO⁻) attacks the

electron-deficient carbon at the C2 position, leading to the displacement of the chloride ion

and formation of the desired ether linkage.

2-Chloro-4-methylquinoline + NaOMe
Meisenheimer-like

Complex
(Intermediate)

Nucleophilic Attack
(Rate-determining step) 2-Methoxy-4-methylquinoline + NaCl

Loss of Leaving Group
(Chloride)
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Fig. 2: Simplified mechanism for the SₙAr O-methylation step.

Experimental Protocol: Synthesis of 2-Methoxy-4-methylquinoline
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Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 4-

methylquinolin-2-ol (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents).

Gently reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

The solution should become homogeneous.

Removal of Excess Reagent: Carefully cool the reaction mixture to room temperature.

Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This

is a highly exothermic reaction and must be done in a well-ventilated fume hood.

Isolation of Chloro-intermediate: Neutralize the acidic solution with a base (e.g.,

concentrated NaOH or NH₄OH solution) until it is alkaline (pH > 8). The product, 2-chloro-

4-methylquinoline, will precipitate as a solid. Collect the solid by filtration, wash with water,

and dry.

Methoxide Reaction: Prepare a solution of sodium methoxide by dissolving sodium metal

(1.5-2.0 equivalents) in anhydrous methanol under an inert atmosphere.

Nucleophilic Substitution: Add the dried 2-chloro-4-methylquinoline (1 equivalent) to the

sodium methoxide solution. Reflux the mixture for 2-3 hours.[9]

Work-up and Purification: After cooling, pour the reaction mixture into water and extract

the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure. The resulting crude product can be purified by flash

column chromatography on silica gel to afford pure 2-Methoxy-4-methylquinoline.

Section 4: Chemical Reactivity & Derivative
Synthesis
2-Methoxy-4-methylquinoline is not merely an endpoint but a versatile intermediate. Its

reactivity is primarily centered on the C4-methyl group, which can be functionalized to introduce

further complexity.

Oxidation of the C4-Methyl Group: The methyl group is susceptible to oxidation, providing a

convenient handle for creating derivatives. A notable transformation is its oxidation to a

formyl group (-CHO), yielding 2-methoxyquinoline-4-carbaldehyde. This aldehyde is a
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valuable building block for synthesizing more complex diarylquinolines and other

pharmacologically relevant structures through reactions like aldol condensations or reductive

aminations.[9]

Experimental Protocol: Metal-Free Oxidation to 2-Methoxyquinoline-4-carbaldehyde

Reactant Setup: Dissolve 2-Methoxy-4-methylquinoline (1 equivalent) in a suitable

solvent such as Dimethyl Sulfoxide (DMSO).

Addition of Oxidant: Add a metal-free oxidant like iodylbenzene (PhIO₂) to the solution at

room temperature.

Reaction: Stir the mixture at room temperature. The reaction can be slow, potentially

requiring up to 48 hours for completion.[9] Monitor progress by TLC.

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.

Extract the product with an organic solvent.

Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude aldehyde

product by column chromatography to yield 2-methoxyquinoline-4-carbaldehyde.[9]

Section 5: Applications in Research & Development
The true value of 2-Methoxy-4-methylquinoline lies in its role as a strategic building block in

the synthesis of novel compounds for drug discovery and materials science.

Scaffold for Bioactive Molecules: The quinoline core is present in compounds with

demonstrated anticancer, antiviral (including HIV integrase inhibitors), antifungal, and

antitubercular activities.[1][5] By using 2-Methoxy-4-methylquinoline as a starting point,

chemists can rapidly generate libraries of novel derivatives for high-throughput screening.

The methoxy and methyl groups provide specific steric and electronic properties that can be

fine-tuned to optimize binding to biological targets like enzymes or receptors.

Intermediate in Materials Science: Diarylquinoline derivatives have found applications in

functional materials, and this compound serves as a key precursor for their synthesis.[1]
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Fig. 3: Logical flow from core scaffold to lead compound discovery.
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Section 6: Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 2-Methoxy-4-methylquinoline is not

readily available, a hazard assessment can be made based on its precursor, 2-hydroxy-4-

methylquinoline, and general quinoline derivatives.

Potential Hazards:

Skin Irritation: Likely to cause skin irritation upon contact.[10]

Eye Irritation: Likely to cause serious eye irritation.[10]

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.

[10]

Recommended Handling Procedures:

Work in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile

gloves, and chemical safety goggles.

Avoid generating dust. If handling a solid, use appropriate engineering controls.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container.

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.

Disclaimer: This safety information is provided as guidance based on structurally related

compounds. Users must consult a comprehensive and specific Safety Data Sheet (SDS) from

their supplier before handling and perform their own risk assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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